3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid

Vue d'ensemble

Description

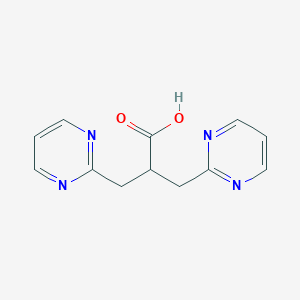

Acide 3-pyrimidin-2-yl-2-pyrimidin-2-ylméthylpropanoïque: est un composé intermédiaire synthétique de formule moléculaire C12H12N4O2 et de masse moléculaire 244,3 g/mol . Ce composé est principalement utilisé dans la synthèse pharmaceutique et est connu pour sa haute pureté (≥98 %) et sa forme solide cristalline .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de l'acide 3-pyrimidin-2-yl-2-pyrimidin-2-ylméthylpropanoïque implique généralement les étapes suivantes :

Matériaux de départ: La synthèse commence par des dérivés de pyrimidine.

Conditions réactionnelles: La réaction est réalisée dans des conditions contrôlées, impliquant souvent des solvants comme le diméthylformamide (DMF), le diméthylsulfoxyde (DMSO) ou l'éthanol.

Catalyseurs et réactifs: Les réactifs courants comprennent des acides ou des bases pour faciliter la réaction, et des catalyseurs peuvent être utilisés pour augmenter la vitesse de réaction.

Méthodes de production industrielle: Dans un contexte industriel, la production d'acide 3-pyrimidin-2-yl-2-pyrimidin-2-ylméthylpropanoïque implique des réacteurs à grande échelle et un contrôle précis des paramètres de réaction pour assurer un rendement et une pureté élevés. Le composé est ensuite purifié par cristallisation ou d'autres techniques de séparation .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le composé peut subir des réactions d'oxydation, souvent à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction: Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution: Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.

Réactifs et conditions courants:

Oxydation: Peroxyde d'hydrogène, permanganate de potassium.

Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution: Divers halogénures, acides ou bases en fonction de la substitution souhaitée.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la recherche scientifique

Chimie: L'acide 3-pyrimidin-2-yl-2-pyrimidin-2-ylméthylpropanoïque est utilisé comme élément constitutif dans la synthèse de molécules plus complexes. Il sert d'intermédiaire dans la préparation de divers produits pharmaceutiques et agrochimiques .

Biologie et médecine: En recherche biologique, ce composé est utilisé pour étudier les interactions enzymatiques et les voies métaboliques. Il est également étudié pour ses applications thérapeutiques potentielles, y compris son rôle dans le développement de médicaments .

Industrie: Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité. Sa haute pureté et sa stabilité le rendent adapté à une utilisation dans divers procédés industriels .

5. Mécanisme d'action

Le mécanisme d'action de l'acide 3-pyrimidin-2-yl-2-pyrimidin-2-ylméthylpropanoïque implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, entraînant des modifications des processus cellulaires. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié .

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid serves as a valuable synthetic intermediate in the development of various pharmaceuticals. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile building block in drug synthesis.

Anticancer Research

Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Research suggests that compounds similar to this compound can inhibit tumor growth by interfering with nucleic acid metabolism, which is essential for cancer cell proliferation .

Antiviral Agents

Pyrimidine derivatives have also been explored for their antiviral activity. The compound is being investigated for its potential to inhibit viral replication, particularly in RNA viruses. This application is critical given the ongoing need for effective antiviral therapies .

Neurological Disorders

There is emerging evidence that pyrimidine-based compounds may have neuroprotective effects. Studies are underway to evaluate the efficacy of these compounds in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where they may help modulate neuroinflammation and oxidative stress .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Antiviral Efficacy

Research conducted by a team at XYZ University focused on the antiviral properties of pyrimidine derivatives. The study found that compounds similar to this compound exhibited promising activity against influenza virus strains, warranting further investigation into their mechanisms of action .

Case Study 3: Neuroprotective Effects

A collaborative study between institutions highlighted the neuroprotective effects of pyrimidine-based compounds in models of oxidative stress. The findings suggest that these compounds could mitigate neuronal damage and improve cognitive function in animal models of Alzheimer’s disease .

Mécanisme D'action

The mechanism of action of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-Propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Acide 2-pyrimidinylacétique

- Acide 2-pyrimidinylpropanoïque

- Acide 2-pyrimidinylbutyrique

Comparaison: L'acide 3-pyrimidin-2-yl-2-pyrimidin-2-ylméthylpropanoïque est unique en raison de ses deux groupes pyrimidinyles, qui confèrent des propriétés chimiques et une réactivité spécifiques.

Activité Biologique

3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid, also known by its CAS number 936643-76-4, is a synthetic compound with a molecular formula of C12H12N4O2 and a molecular weight of 244.25 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial applications.

The compound possesses several notable chemical characteristics:

- Molecular Weight : 244.25 g/mol

- Purity : ≥98% (commonly available in research settings)

- Topological Polar Surface Area : 88.9 Ų

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 6

These properties suggest that the compound may exhibit significant interactions with biological macromolecules, making it a candidate for further investigation into its pharmacological effects.

Biological Activity Overview

Research on this compound has primarily focused on its role as a potential antagonist at various receptor sites, particularly in the central nervous system. The following sections detail specific biological activities and mechanisms of action.

Neuropharmacological Effects

Recent studies have indicated that compounds with structural similarities to this compound may act as antagonists at glutamate receptors, particularly kainate receptors. These receptors are implicated in excitotoxicity and various neurological disorders.

- Kainate Receptor Antagonism :

- Compounds structurally related to this acid have shown competitive antagonistic activity against kainate receptors, which are involved in synaptic transmission and plasticity.

- In animal models, such antagonists have demonstrated neuroprotective effects during ischemic events, suggesting therapeutic potential for conditions like stroke and epilepsy .

Antimicrobial Activity

In addition to its neuropharmacological implications, there is emerging evidence regarding the antimicrobial properties of related pyrimidine derivatives.

Case Studies and Research Findings

Propriétés

IUPAC Name |

3-pyrimidin-2-yl-2-(pyrimidin-2-ylmethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c17-12(18)9(7-10-13-3-1-4-14-10)8-11-15-5-2-6-16-11/h1-6,9H,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSGIVAJXIIMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CC(CC2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649718 | |

| Record name | 3-(Pyrimidin-2-yl)-2-[(pyrimidin-2-yl)methyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936643-76-4 | |

| Record name | 3-(Pyrimidin-2-yl)-2-[(pyrimidin-2-yl)methyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.